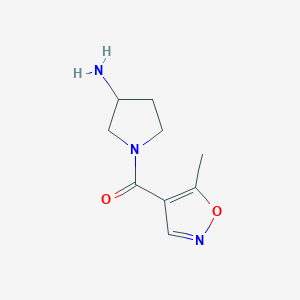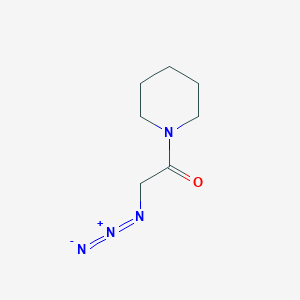
1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol
Overview
Description
1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol (ACPMP) is a synthetic organic compound that has recently been gaining attention in the scientific community. ACPMP is a versatile molecule that has a wide range of applications in medicinal chemistry, organic synthesis, and biochemistry. In
Scientific Research Applications
1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol has a variety of applications in scientific research. It has been used in medicinal chemistry as a scaffold for the synthesis of novel drugs and pharmaceuticals. In organic synthesis, 1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol has been used as a reagent for the synthesis of other organic compounds. In biochemistry, 1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol has been used in the study of enzyme mechanisms and the design of inhibitors. 1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol has also been used in the study of protein-protein interactions and the design of peptide-based drugs.
Mechanism of Action
The mechanism of action of 1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol is not yet fully understood. However, it is believed that the azidoethyl group is responsible for the molecule’s biological activity. The azidoethyl group is able to form covalent bonds with nucleophilic groups on proteins, enzymes, and other molecules. This covalent bonding allows 1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol to interact with and modulate the function of these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol are still being studied. However, preliminary studies have shown that 1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol is able to modulate the activity of enzymes and proteins involved in various metabolic pathways. This suggests that 1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol may have potential therapeutic applications in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
The main advantage of using 1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol in laboratory experiments is its relatively simple synthesis method. This allows for the rapid and efficient production of the molecule in large quantities. Additionally, 1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol is relatively stable and can be stored for long periods of time without significant degradation.
However, there are also some limitations to using 1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol in laboratory experiments. One limitation is that the synthesis method requires the use of hazardous chemicals, which can be dangerous if not handled properly. Another limitation is that 1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol is not very soluble in water, which can limit its use in certain types of experiments.
Future Directions
The potential applications of 1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol are still being explored. One possible future direction is the development of novel drugs and pharmaceuticals based on the 1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol scaffold. Additionally, 1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol could be used as a tool to study the mechanisms of various metabolic pathways, as well as the design of inhibitors for these pathways. Finally, 1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol could be used to study protein-protein interactions and design peptide-based drugs.
properties
IUPAC Name |
1-(2-azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c12-14-13-4-6-15-5-3-11(16)10(8-15)7-9-1-2-9/h9-11,16H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXFHVGHUYOPOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2CN(CCC2O)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1491372.png)

![{1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1491375.png)








